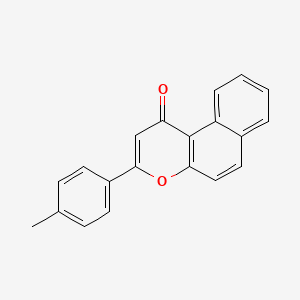

4'-Methyl-beta-naphthoflavone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of 4'-methyl-beta-naphthoflavone relies heavily on ¹H NMR and ¹³C NMR spectroscopy. The aromatic proton signals in the ¹H NMR spectrum are observed between δ 6.8–8.5 ppm, consistent with the naphthopyrone core and the substituted phenyl group. The methyl group at the 4' position appears as a singlet near δ 2.4 ppm, integrated for three protons. In the ¹³C NMR spectrum, the carbonyl carbon of the pyran-4-one ring resonates at approximately δ 178 ppm, while the methyl carbon is identified near δ 21 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4'-methyl-beta-naphthoflavone exhibits absorption maxima at 225 nm , 280 nm , and 344 nm , attributed to π→π* transitions in the conjugated naphthopyrone system. These peaks align closely with those of beta-naphthoflavone, though the methyl substitution causes a slight bathochromic shift due to enhanced electron donation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 286.32 [M+H]⁺ , consistent with the molecular formula C₂₀H₁₄O₂. Fragmentation patterns reveal characteristic losses of CO (28 Da) and the methylphenyl group (91 Da), aiding in structural verification. Comparative studies with beta-naphthoflavone (m/z 272.30 [M+H]⁺) further validate the presence of the methyl substituent.

Physicochemical Characteristics and Stability

Solubility and Stability

4'-Methyl-beta-naphthoflavone is sparingly soluble in aqueous media but exhibits moderate solubility in organic solvents. In dimethyl sulfoxide (DMSO) , it dissolves at 10 mg/mL (34.93 mM) under ultrasonic agitation and gentle heating (≤60°C). Prolonged exposure to moisture or light degrades the compound, necessitating storage in sealed containers at 4°C for short-term use or -80°C for long-term preservation (up to 6 months).

Thermal and Chemical Stability

The compound demonstrates thermal stability up to 60°C in DMSO but undergoes decomposition at higher temperatures. Hygroscopic solvents like DMSO may compromise stability unless freshly distilled. No significant degradation is observed under inert atmospheres, highlighting the importance of oxygen-free environments during handling.

Properties

Molecular Formula |

C20H14O2 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

3-(4-methylphenyl)benzo[f]chromen-1-one |

InChI |

InChI=1S/C20H14O2/c1-13-6-8-15(9-7-13)19-12-17(21)20-16-5-3-2-4-14(16)10-11-18(20)22-19/h2-12H,1H3 |

InChI Key |

RCJBVSDMTQRCFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Baker–Venkataraman rearrangement is the cornerstone of 4'-methyl-β-naphthoflavone synthesis. This method involves:

- Acylation of a phenolic precursor : 2-Hydroxy-4'-methylacetophenone is treated with an acylating agent (e.g., acetic anhydride) to form 2-acetoxy-4'-methylacetophenone.

- Base-induced rearrangement : The acylated intermediate undergoes intramolecular nucleophilic attack in the presence of a strong base (e.g., potassium tert-butoxide), forming a 1,3-diketone intermediate.

- Cyclodehydration : Acidic or thermal conditions facilitate cyclization of the diketone into the flavone structure.

Key reaction steps :

- Acylation :

$$

\text{2-Hydroxy-4'-methylacetophenone} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{2-Acetoxy-4'-methylacetophenone}

$$ - Rearrangement :

$$

\text{2-Acetoxy-4'-methylacetophenone} \xrightarrow[\text{THF, reflux}]{\text{KOt-Bu}} \text{1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione}

$$ - Cyclization :

$$

\text{1,3-Diketone} \xrightarrow[\Delta]{\text{H}2\text{SO}4} \text{4'-Methyl-β-naphthoflavone}

$$

Optimization and Yields

- Base selection : Potassium tert-butoxide in tetrahydrofuran (THF) achieves higher yields (70–75%) compared to sodium hydride or potassium carbonate.

- Temperature : Reflux conditions (65–70°C) are critical for complete diketone formation.

- Cyclization agents : Concentrated sulfuric acid or polyphosphoric acid (PPA) efficiently drive cyclization, with yields exceeding 80%.

Alternative Synthetic Routes

Friedel–Crafts Alkylation

While less common, Friedel–Crafts alkylation has been explored for introducing the methyl group post-cyclization. However, regioselectivity challenges limit its utility.

Structural Characterization

Spectroscopic Data

Purity and Solubility

Comparative Analysis of Methods

Industrial and Laboratory Considerations

Chemical Reactions Analysis

4’-Methylpropiophenone undergoes several types of chemical reactions:

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophilic substitution reagents: Halogens, nitric acid, sulfuric acid.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

4'-Methyl-beta-naphthoflavone is primarily recognized for its role as an agonist of the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of various biological responses to environmental toxins, including the metabolism of xenobiotics. The activation of AhR by 4'-Methyl-beta-naphthoflavone leads to the upregulation of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are crucial for the metabolic processing of drugs and carcinogens.

Table 1: Enzyme Induction by 4'-Methyl-beta-naphthoflavone

Toxicological Studies

Research has demonstrated that 4'-Methyl-beta-naphthoflavone can modulate the toxicity of various compounds through its action on AhR. In toxicological studies, it has been shown to alter the expression of genes involved in detoxification pathways, thereby influencing the overall toxicity profile of certain environmental pollutants.

Case Study: Toxicity Modulation

In a study examining the effects of polycyclic aromatic hydrocarbons (PAHs), it was found that pre-treatment with 4'-Methyl-beta-naphthoflavone significantly reduced cellular toxicity associated with PAH exposure in human liver cell lines. This suggests a protective role against certain environmental toxins through enhanced metabolic clearance mechanisms .

Pharmacological Applications

The compound has potential therapeutic applications due to its ability to modulate drug metabolism. It has been investigated for its effects on drug-drug interactions, particularly in cases where cytochrome P450 enzymes are involved.

Table 2: Drug Interaction Studies

| Drug | Effect of 4'-Methyl-beta-naphthoflavone | Study Reference |

|---|---|---|

| Diazepam | Increased metabolism | |

| Warfarin | Altered pharmacokinetics | |

| Tamoxifen | Enhanced clearance |

Environmental Impact Studies

In environmental toxicology, 4'-Methyl-beta-naphthoflavone has been used as a model compound to study the effects of endocrine disruptors on aquatic organisms. Its application in bioassays helps assess the potential risks posed by pollutants that activate AhR pathways.

Case Study: Aquatic Toxicity Assessment

A study conducted on zebrafish embryos demonstrated that exposure to 4'-Methyl-beta-naphthoflavone resulted in developmental abnormalities at higher concentrations, indicating its potential as an environmental toxicant . The findings underscore the need for further research into its ecological impact.

Future Directions and Research Opportunities

The unique properties of 4'-Methyl-beta-naphthoflavone present numerous opportunities for future research:

- Drug Development : Investigating its role as a lead compound for developing new therapeutics targeting AhR-related pathways.

- Environmental Monitoring : Utilizing it as a biomarker for assessing exposure to environmental pollutants.

- Toxicological Risk Assessment : Further studies on its long-term effects and mechanisms can provide insights into safety evaluations for human health.

Mechanism of Action

The mechanism of action of 4’-Methylpropiophenone involves its reactive ketone group, which can participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles . This reactivity is crucial for its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

- Beta-naphthoflavone (BNF) : A planar polycyclic aromatic hydrocarbon (PAH) with a molecular formula C₁₉H₁₂O₂ (MW: 272.30), BNF is a potent inducer of CYP1A enzymes via AhR activation. It is metabolized predominantly to 8-hydroxy-BNF and trans-dihydrodiols (e.g., 7,8-dihydrodiol) in rat liver microsomes, with CYP1A isoforms playing a key role .

- Alpha-naphthoflavone (ANF) : A structural isomer of BNF, ANF exhibits divergent metabolic pathways, forming 5,6-oxide and 6-hydroxy-ANF as major metabolites. Unlike BNF, ANF acts as a partial AhR antagonist and weakly induces CYP1A enzymes .

- 3-Methylcholanthrene (3-MC) : A prototypical PAH inducer of CYP1A1/2, 3-MC shares overlapping induction mechanisms with BNF but demonstrates slower hepatic clearance and prolonged enzyme induction .

Metabolic Pathways and Enzyme Induction

Table 1: Metabolic Profiles of BNF, ANF, and 4'-Me-BNF (Inferred)

| Compound | Major Metabolites | Key CYP Isoforms | Induction Efficacy (CYP1A) |

|---|---|---|---|

| BNF | 8-hydroxy-BNF, 7,8-dihydrodiol | CYP1A1/2 | High (4–7-fold induction) |

| ANF | 5,6-oxide, 6-hydroxy-ANF | CYP1A1/2 | Low (partial antagonist) |

| 4'-Me-BNF* | Likely similar to BNF with reduced hydroxylation | CYP1A1/2 (predicted) | Potentially higher than BNF |

*Inferred from structural analogy; direct data lacking.

- BNF vs. 3-MC : BNF induces CYP1A enzymes rapidly (peak at 40 hours post-injection) but transiently, whereas 3-MC sustains induction for ≥7 days . Both compounds shift the Soret peak of cytochrome P-450 to 448 nm, characteristic of CYP1A isoforms .

- 4'-Me-BNF: No direct data exist, but the methyl group may reduce oxidative metabolism (e.g., hydroxylation), prolonging its induction effects compared to BNF.

Pharmacological and Therapeutic Implications

- BNF : Enhances tamoxifen 4-hydroxylation in avian liver via CYP TCDDAA (a CYP1A ortholog), increasing the production of 4-hydroxytamoxifen, a metabolite with potent anti-estrogenic activity .

- 4'-Me-BNF : Hypothetically, its structural modification could amplify or prolong this effect, raising therapeutic concerns about tamoxifen potency modulation in humans exposed to CYP1A inducers .

Table 2: Induction Kinetics of BNF vs. 3-MC in Rodents

| Parameter | BNF (80 mg/kg) | 3-MC (80 mg/kg) |

|---|---|---|

| Peak Induction Time | 40 hours | 5–7 days |

| CYP1A Activity | 4-fold increase | 5–7-fold increase |

| Clearance Rate | Rapid (excreted in 72h) | Slow (persists ≥7 days) |

| Major Metabolites | Hydroxylated derivatives | Stable epoxides |

Source:

Biological Activity

4'-Methyl-beta-naphthoflavone (4'-Me-β-NF) is a derivative of beta-naphthoflavone, a compound belonging to the flavonoid class known for its diverse biological activities. This compound has garnered attention in pharmacology and toxicology due to its interactions with cytochrome P450 enzymes and its potential role in cancer chemoprevention.

4'-Methyl-beta-naphthoflavone primarily acts as an inducer of cytochrome P450 enzymes , particularly CYP1A1 and CYP1A2. These enzymes are crucial in the metabolism of various xenobiotics, including drugs and carcinogens. The induction of these enzymes can lead to enhanced detoxification processes, which may reduce the risk of cancer development.

- Cytochrome P450 Induction : Studies have shown that 4'-Me-β-NF significantly increases the activity of CYP1A1 and CYP1A2 in liver tissues, promoting the metabolism of pro-carcinogens into less harmful metabolites .

Anticancer Properties

Research indicates that 4'-Methyl-beta-naphthoflavone exhibits anticancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis.

- Tumorigenesis Inhibition : In vivo studies have demonstrated that dietary administration of 4'-Me-β-NF can inhibit the incidence and multiplicity of tumors induced by carcinogens like DMBA (7,12-dimethylbenz[a]anthracene) in animal models .

- Cell Line Studies : In vitro studies have shown that 4'-Me-β-NF reduces DNA adduct formation from benzo[a]pyrene, a potent carcinogen, thereby mitigating its genotoxic effects on cells .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of flavonoids have suggested that 4'-Methyl-beta-naphthoflavone may also possess antimicrobial activity against various pathogens. The mechanisms include disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

Several studies highlight the biological activity of 4'-Methyl-beta-naphthoflavone:

-

Liver Tumor Promotion Study :

- Objective : To evaluate the tumor-promoting effects of beta-naphthoflavone derivatives.

- Findings : 4'-Me-β-NF was shown to enhance liver enzyme activities associated with tumor promotion without causing significant toxicity, suggesting a dual role in both promoting enzyme activity and potentially preventing tumor formation through detoxification pathways .

- In Vitro Antitumor Activity :

Data Table

Q & A

Q. How can researchers optimize in silico models to predict 4'-Methyl-beta-naphthoflavone’s pharmacokinetics?

- Methodology :

- Parameterization : Use published logP, pKa, and plasma protein binding data for physiologically based pharmacokinetic (PBPK) modeling.

- Validation : Compare simulated AUC/Cmax with in vivo rat data from Guengerich et al. .

- Tools : Leverage databases like PubChem and ToxCast for ADME property prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.